![molecular formula C10H6ClNO4S B6149982 4-nitronaphthalene-1-sulfonyl chloride CAS No. 116761-96-7](/img/new.no-structure.jpg)
4-nitronaphthalene-1-sulfonyl chloride
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Overview
Description
4-Nitronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6ClNO4S. It is a derivative of naphthalene, featuring both nitro and sulfonyl chloride functional groups. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitronaphthalene-1-sulfonyl chloride typically involves the diazotization of 4-nitro-1-naphthylamine followed by sulfonation. The process begins with the nitration of naphthalene to produce 4-nitro-1-naphthylamine. This intermediate is then subjected to diazotization using a mixture of concentrated hydrochloric acid and ice-cold methanol, followed by treatment with sulfur trioxide in the presence of a strong acid like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation and Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various alcohols, which react with the sulfonyl chloride group to form sulfonamides, sulfonates, and other derivatives
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Aminonaphthalenes: Formed by the reduction of the nitro group
Scientific Research Applications
4-Nitronaphthalene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Employed in the preparation of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-nitronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions .
Comparison with Similar Compounds
4-Nitrobenzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a naphthalene ring.
4-Nitrobenzene-1-sulfonyl Chloride: Another similar compound with a benzene ring and sulfonyl chloride group.
Uniqueness: 4-Nitronaphthalene-1-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups on a naphthalene ring, which imparts distinct reactivity and properties compared to its benzene analogs. This makes it particularly useful in specific synthetic applications where the naphthalene backbone is required .
Properties
CAS No. |
116761-96-7 |
---|---|
Molecular Formula |
C10H6ClNO4S |
Molecular Weight |
271.7 |
Purity |
95 |
Origin of Product |
United States |
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